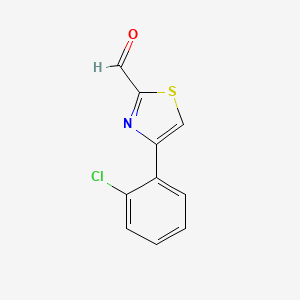

4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde

Overview

Description

The compound "4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde" is a chemical entity that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a ring of sulfur, nitrogen, and carbon atoms. The presence of the chlorophenyl group and the carbaldehyde functional group in the molecule suggests that it may have interesting chemical and physical properties, as well as potential applications in various fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 5-chloro-1,2,3-thiadiazole-4-carbaldehyde involves a multi-step process starting from 1,3-dichloroacetone . Similarly, the synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde from 2-aminopyridine through multi-step reactions indicates the complexity of synthesizing chlorophenyl-containing carbaldehydes . An improved synthesis method for 2,4-dichlorothiazole-5-carbaldehyde, which could be a related compound, has been established using potassium carbonate in acetonitrile at room temperature . These methods highlight the importance of optimizing reaction conditions to improve yields and reduce complexity in the synthesis of thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . The structural geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which provide insights into the electronic properties of the compound . These techniques are essential for understanding the molecular structure and electronic configuration of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde reacts with amines, hydrazines, and hydroxylamine to yield products such as 1,2,3-triazole-4-thiocarboxamides and 1,2,3-triazole-4-carboxylic acids . The reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone in basic catalysis results in a mixture of products, including epoxy derivatives and furanes . These reactions demonstrate the reactivity of thiazole derivatives and their potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as chlorine and the polar carbaldehyde group can affect the molecule's polarity and solubility. The crystal structure analysis provides information on the molecule's solid-state arrangement, which can influence its melting point and stability . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using computational methods to predict the compound's reactivity and interaction with other molecules . Additionally, the presence of specific functional groups can confer the ability to form hydrogen bonds and other non-covalent interactions, which are crucial for the compound's chemical behavior .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research has explored the synthesis of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline derivatives, highlighting the versatility of chlorophenyl-thiazole carbaldehydes in creating pharmacophore-linked molecules with potential biological activities (Khalifa, Nossier, & Al-Omar, 2017).

Fluorescence and Photophysical Properties

Studies have synthesized novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases from chlorophenyl-thiazole carbaldehydes, investigating their fluorescence quantum yield and photophysical properties. This research suggests the potential of these compounds as metal-free organic fluorescent materials (Sravanthi & Manju, 2015).

Material Science and Solubility Studies

The synthesis of thiophene-substituted bis(5,4-d)thiazoles from chlorophenyl-thiazole carbaldehydes has been examined, focusing on their structural characterization and the relationship between structure and physicochemical properties. These studies highlight the challenges and opportunities in enhancing the solubility and processing of materials for various applications (Tokárová & Biathová, 2018).

Antimicrobial and Biological Activities

Research into chlorophenyl-thiazole carbaldehyde derivatives has also extended to their biological evaluation, where various synthesized compounds have been screened for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. This research demonstrates the potential medicinal and biological applications of these compounds (Ali et al., 2013).

properties

IUPAC Name |

4-(2-chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPRJACJPMGESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392539 | |

| Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383142-61-8 | |

| Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

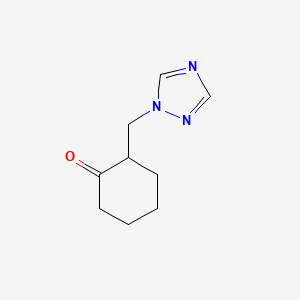

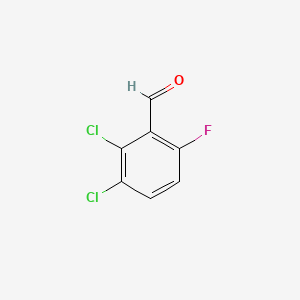

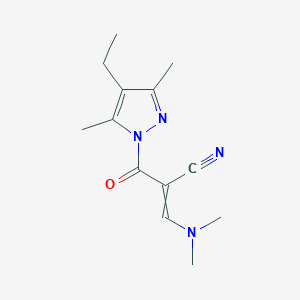

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)

![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)